![molecular formula C20H13BrF3NOS B2364087 N-[4-(4-bromophenyl)sulfanylphenyl]-3-(trifluoromethyl)benzamide CAS No. 339031-27-5](/img/structure/B2364087.png)
N-[4-(4-bromophenyl)sulfanylphenyl]-3-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the benzene ring. Techniques such as NMR, MS, UV/VIS, and FTIR spectroscopy could be used to characterize the structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the functional groups. For example, the benzamide group might undergo hydrolysis, while the trifluoromethyl group could participate in various organofluorine reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, while the benzamide group could form hydrogen bonds .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis and Structural Analysis N-[4-(4-bromophenyl)sulfanylphenyl]-3-(trifluoromethyl)benzamide and its derivatives have been the focus of various synthesis and characterization studies. Saeed et al. (2010) described the synthesis and spectroscopic characterization, including IR, H and C-NMR, mass spectrometry, and elemental analysis of a similar compound. The study highlighted the importance of intramolecular hydrogen bonding within the structure (Saeed et al., 2010). Additionally, Fun et al. (2012) analyzed the crystal structure, revealing that molecules are linked by N—H⋯O hydrogen bonds, forming a three-dimensional network (Fun et al., 2012).
Intermolecular Interactions and Crystal Packing Mondal et al. (2018) explored the role of halogen-involved intermolecular interactions and the existence of isostructurality in crystal packing. This study presented a comprehensive examination of halogen-mediated noncovalent interactions and their influence on the crystal packing of benzamide molecules in the solid state (Mondal et al., 2018).
Biological Activity and Applications
Antimicrobial Activity Limban et al. (2011) synthesized a series of acylthioureas and tested their anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus. These compounds demonstrated potential in the development of novel anti-microbial agents with antibiofilm properties (Limban et al., 2011).
Carbonic Anhydrase Inhibition Supuran et al. (2013) prepared and assayed three aromatic sulfonamides as inhibitors of carbonic anhydrase isoenzymes. These compounds exhibited nanomolar inhibitory concentrations, indicating their potential in therapeutic applications (Supuran et al., 2013).
Halogen-Involved Intermolecular Interactions Benzet et al. (2009) characterized the crystal and molecular structures of nickel(II) and copper(II) complexes of bromo-N-(di-R-carbamothioyl)benzamide derivatives. The study emphasized the importance of N–H proton resonance loss and shifts in ν C=O and ν C=S stretching vibrations in the formation of metal complexes (Binzet et al., 2009).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[4-(4-bromophenyl)sulfanylphenyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrF3NOS/c21-15-4-8-17(9-5-15)27-18-10-6-16(7-11-18)25-19(26)13-2-1-3-14(12-13)20(22,23)24/h1-12H,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGJLLWYPPVKRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)SC3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrF3NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-bromophenyl)sulfanylphenyl]-3-(trifluoromethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

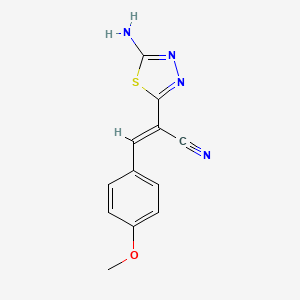
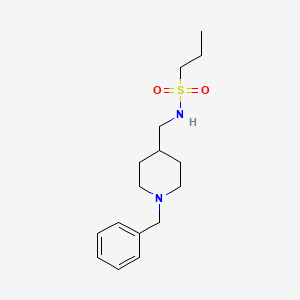
![3-[(4-chlorophenyl)sulfonyl]-1-ethyl-6-methoxyquinolin-4(1H)-one](/img/structure/B2364009.png)
![1-Isopropyl-3-(5-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2364010.png)
![(E)-2-benzylidene-7-methyl-3-oxo-N,5-diphenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2364012.png)
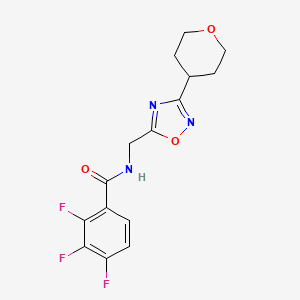
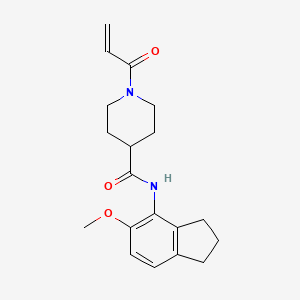
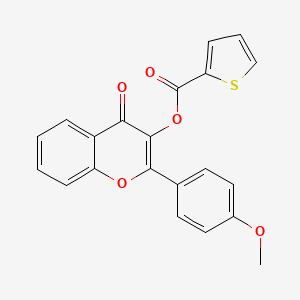
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2364017.png)
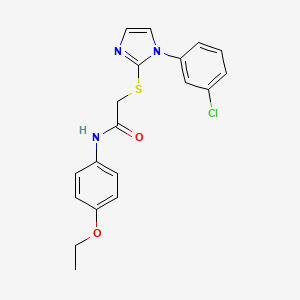
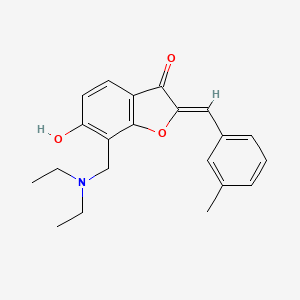
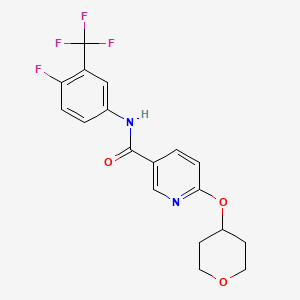
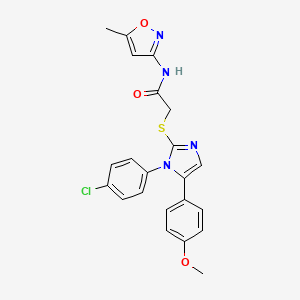
![2-(2-Ethoxyethyl)-6-(4-ethoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)